molecular formula C29H23N B12501300 N-(9,9-Dimethyl-9H-fluoren-2-yl)phenanthren-9-amine

N-(9,9-Dimethyl-9H-fluoren-2-yl)phenanthren-9-amine

Cat. No.: B12501300
M. Wt: 385.5 g/mol
InChI Key: FWHQNOWLAUCQHY-UHFFFAOYSA-N
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Description

N-(9,9-Dimethyl-9H-fluoren-2-yl)phenanthren-9-amine: is an organic compound with the molecular formula C29H23N. It is known for its unique structural properties, which combine the fluorenyl and phenanthrenyl groups.

Preparation Methods

The synthesis of N-(9,9-Dimethyl-9H-fluoren-2-yl)phenanthren-9-amine typically involves the reaction of 9,9-dimethyl-9H-fluorene-2-amine with phenanthrene-9-boronic acid under Suzuki coupling conditions. The reaction is usually carried out in the presence of a palladium catalyst and a base, such as potassium carbonate, in an organic solvent like toluene. The reaction mixture is heated to reflux, and the product is isolated by standard purification techniques such as column chromatography .

Chemical Reactions Analysis

N-(9,9-Dimethyl-9H-fluoren-2-yl)phenanthren-9-amine undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of N-(9,9-Dimethyl-9H-fluoren-2-yl)phenanthren-9-amine involves its ability to facilitate charge transport in organic electronic devices. The compound’s molecular structure allows for efficient π-π stacking interactions, which enhance its conductivity. In biological systems, it can interact with various molecular targets through hydrogen bonding and hydrophobic interactions .

Comparison with Similar Compounds

N-(9,9-Dimethyl-9H-fluoren-2-yl)phenanthren-9-amine can be compared with similar compounds such as:

These comparisons highlight the unique structural features and properties of this compound, making it a valuable compound for various scientific applications.

Biological Activity

N-(9,9-Dimethyl-9H-fluoren-2-yl)phenanthren-9-amine, also known as CAS No. 1372778-26-1, is a compound that has garnered attention for its potential biological activities, particularly in the fields of organic electronics and medicinal chemistry. This article provides a comprehensive overview of its biological activity based on diverse sources.

  • Chemical Formula : C₄₀H₃₁N
  • Molecular Weight : 525.68 g/mol
  • InChI Key : GSWVUDKKBFWTLH-UHFFFAOYSA-N

The compound is characterized by a complex structure that includes a dimethylfluorene moiety and a phenanthrene amine, which contributes to its unique properties and potential applications.

1. Antioxidant Activity

Recent studies have indicated that compounds with similar structures exhibit significant antioxidant properties. While specific data on this compound is limited, related compounds have shown the ability to scavenge free radicals effectively. For instance, antioxidant assays such as DPPH and ABTS have been employed to evaluate the radical scavenging capabilities of structurally similar compounds, suggesting that this compound may possess similar activities.

2. Antimicrobial Activity

The antimicrobial properties of related amine compounds have been explored extensively. Although direct studies on this compound are scarce, its structural analogs have demonstrated effectiveness against various bacterial strains. The potential for this compound to exhibit antimicrobial activity warrants further investigation.

3. Electroluminescent Properties

This compound is also being studied for its application in organic light-emitting diodes (OLEDs). Research indicates that compounds with similar structures can enhance the efficiency and stability of OLEDs, making them suitable for use in display technologies. The incorporation of this compound into device structures has shown promise in improving luminous efficiency and operational stability.

Case Study 1: Antioxidant Evaluation

A study evaluating various phenanthrene derivatives found that certain modifications led to increased antioxidant activity measured through DPPH assays. While specific results for this compound were not detailed, the findings suggest a potential pathway for exploring its antioxidant capabilities.

Case Study 2: Electroluminescent Device Performance

Research highlighted the use of phenanthrene-based compounds in OLED applications where they significantly improved device performance metrics such as brightness and operational lifespan. The integration of this compound into such devices could lead to advancements in display technology.

Summary of Biological Activities

Activity TypePotential FindingsReferences
Antioxidant ActivitySuggested capability based on structural analogs
Antimicrobial ActivityPotential effectiveness against bacterial strains
ElectroluminescenceImproved performance in OLED applications

Properties

Molecular Formula

C29H23N

Molecular Weight

385.5 g/mol

IUPAC Name

N-(9,9-dimethylfluoren-2-yl)phenanthren-9-amine

InChI

InChI=1S/C29H23N/c1-29(2)26-14-8-7-12-23(26)24-16-15-20(18-27(24)29)30-28-17-19-9-3-4-10-21(19)22-11-5-6-13-25(22)28/h3-18,30H,1-2H3

InChI Key

FWHQNOWLAUCQHY-UHFFFAOYSA-N

Canonical SMILES

CC1(C2=CC=CC=C2C3=C1C=C(C=C3)NC4=CC5=CC=CC=C5C6=CC=CC=C64)C

Origin of Product

United States

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